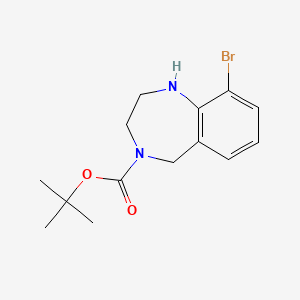

tert-butyl 9-bromo-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine-4-carboxylate

CAS No.: 1360438-06-7

Cat. No.: VC2561389

Molecular Formula: C14H19BrN2O2

Molecular Weight: 327.22 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1360438-06-7 |

|---|---|

| Molecular Formula | C14H19BrN2O2 |

| Molecular Weight | 327.22 g/mol |

| IUPAC Name | tert-butyl 9-bromo-1,2,3,5-tetrahydro-1,4-benzodiazepine-4-carboxylate |

| Standard InChI | InChI=1S/C14H19BrN2O2/c1-14(2,3)19-13(18)17-8-7-16-12-10(9-17)5-4-6-11(12)15/h4-6,16H,7-9H2,1-3H3 |

| Standard InChI Key | FOGWMTVSQYZVEP-UHFFFAOYSA-N |

| SMILES | CC(C)(C)OC(=O)N1CCNC2=C(C1)C=CC=C2Br |

| Canonical SMILES | CC(C)(C)OC(=O)N1CCNC2=C(C1)C=CC=C2Br |

Introduction

Chemical Identity and Structure

tert-Butyl 9-bromo-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine-4-carboxylate is identified by the CAS Registry Number 1360438-06-7 . The compound features a 1,4-benzodiazepine scaffold with a bromine atom at the 9-position and a tert-butyl carboxylate group at the 4-position. This compound belongs to the broader class of benzodiazepines, which are known for their seven-membered 1,4-diazepine ring fused with a benzene ring. The specific structural features of this compound include a tetrahydro configuration of the diazepine ring, indicating partial saturation of the heterocyclic structure.

The molecular formula of the compound is C14H19BrN2O2 . The presence of the tert-butyl carboxylate group is particularly significant as it serves as a protecting group that can be selectively removed under acidic conditions, potentially allowing for further derivatization at the 4-position. The bromine atom at the 9-position provides an active site for potential cross-coupling reactions and other transformations, making this compound a versatile building block for medicinal chemistry and organic synthesis applications.

Physical and Chemical Properties

Based on its structure, tert-butyl 9-bromo-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine-4-carboxylate would be expected to exist as a solid at room temperature. The compound requires refrigeration for proper storage, suggesting moderate stability under controlled conditions . The presence of the bromine substituent likely influences its solubility profile, potentially enhancing solubility in organic solvents while decreasing water solubility compared to non-halogenated analogs.

The tert-butyl ester group in this compound is significant because it provides a protected carboxylic acid functionality that can later be deprotected under mild acidic conditions. This characteristic makes the compound particularly valuable in multistep synthetic pathways where protection-deprotection strategies are essential.

| Package Size | Storage Condition | Manufacturer |

|---|---|---|

| 100 mg | Refrigerated | Enamine Ltd. |

| 250 mg | Refrigerated | Enamine Ltd. |

| 500 mg | Refrigerated | Enamine Ltd. |

| 1 g | Refrigerated | Enamine Ltd. |

| 2.5 g | Refrigerated | Enamine Ltd. |

| 5 g | Refrigerated | Enamine Ltd. |

| 10 g | Refrigerated | Enamine Ltd. |

Proper storage is essential for maintaining the compound's integrity. The requirement for refrigeration indicates sensitivity to heat, which could potentially lead to degradation or decomposition at elevated temperatures . This storage requirement is consistent with many complex organic compounds containing reactive functional groups.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume